molecular formula C11H22N2 B13192550 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine

Katalognummer: B13192550
Molekulargewicht: 182.31 g/mol
InChI-Schlüssel: QQRILNLFDBBTQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine is a chemical compound with the molecular formula C11H22N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyrrolidine ring substituted with two methyl groups at the 2 and 5 positions. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with 2,5-dimethylpyrrolidine under specific conditions. One common method includes:

    Nucleophilic Substitution: Piperidine reacts with 2,5-dimethylpyrrolidine in the presence of a base, such as sodium hydride, to form the desired product.

    Reductive Amination: Another method involves the reductive amination of a suitable precursor, such as 2,5-dimethylpyrrolidine, with piperidine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A simpler analog without the dimethylpyrrolidine substitution.

    2,5-Dimethylpyrrolidine: Lacks the piperidine ring.

    N-Methylpiperidine: Contains a single methyl group on the nitrogen atom.

Uniqueness

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine is unique due to the presence of both piperidine and dimethylpyrrolidine rings, which may confer distinct chemical and biological properties compared to its simpler analogs

Eigenschaften

Molekularformel

C11H22N2

Molekulargewicht

182.31 g/mol

IUPAC-Name

3-(2,5-dimethylpyrrolidin-1-yl)piperidine

InChI

InChI=1S/C11H22N2/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11/h9-12H,3-8H2,1-2H3

InChI-Schlüssel

QQRILNLFDBBTQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(N1C2CCCNC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.